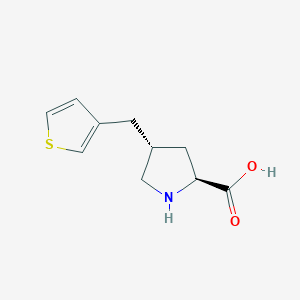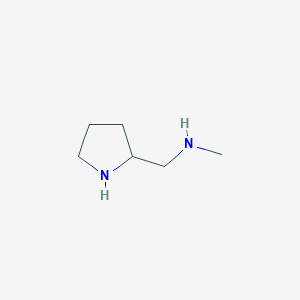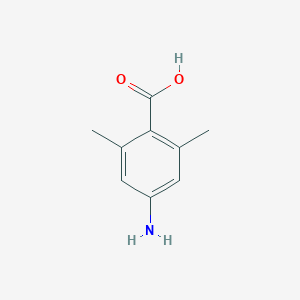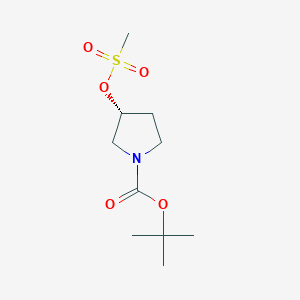![molecular formula C15H26N2O3S B171154 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid CAS No. 16318-87-9](/img/structure/B171154.png)
4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid, also known as ATS or 4-ABP, is a chemical compound that is commonly used in scientific research. It is a sulfonic acid derivative of 4-aminomethyl-2-methoxyphenol and is used in a variety of applications, including as a reagent in biochemical assays and as a tool for studying the mechanisms of action of certain biological processes.
Wirkmechanismus
The mechanism of action of 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the expression of certain genes. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid in lab experiments is that it is a relatively simple and inexpensive reagent to produce. It is also highly stable, which makes it easy to store and transport. However, one limitation of using 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid. One area of interest is in the development of new assays and techniques for studying the mechanisms of action of certain biological processes. Another area of interest is in the development of new therapeutic agents based on the structure of 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid, which may have potential applications in the treatment of certain diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid, as well as its potential toxicities and limitations in lab experiments.
Synthesemethoden
The synthesis of 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid involves the reaction of 4-aminomethyl-2-methoxyphenol with butylamine and sulfuric acid. The resulting compound is purified through a series of steps, including extraction and crystallization, to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid is commonly used in scientific research as a reagent in biochemical assays. It is often used to study the mechanisms of action of certain biological processes, such as the binding of proteins to DNA or the regulation of gene expression.
Eigenschaften
CAS-Nummer |
16318-87-9 |
|---|---|
Produktname |
4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid |
Molekularformel |
C15H26N2O3S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-(4-amino-N-butyl-3-methylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C15H26N2O3S/c1-3-4-9-17(10-5-6-11-21(18,19)20)14-7-8-15(16)13(2)12-14/h7-8,12H,3-6,9-11,16H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
QTAOWEXRKVVCES-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCCS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
Kanonische SMILES |
CCCCN(CCCCS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
Andere CAS-Nummern |
16318-87-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



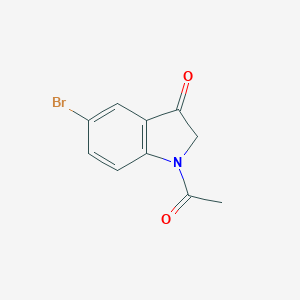
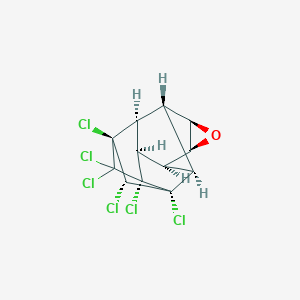
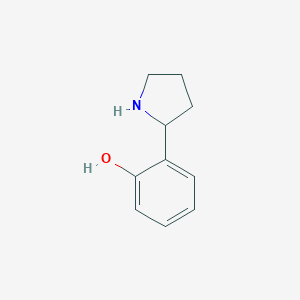
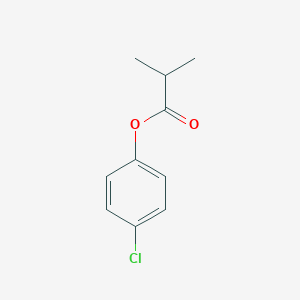
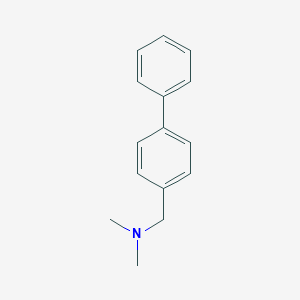

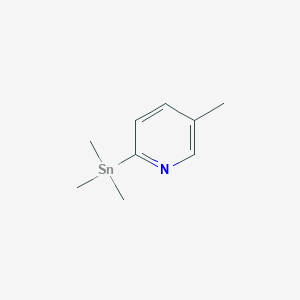
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)
